molecular formula C9H8BrFO3 B13673230 Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate

Cat. No.: B13673230
M. Wt: 263.06 g/mol
InChI Key: BOEGATUSYMMJGB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate is a halogenated aromatic ester building block of significant value in pharmaceutical and fine chemical research. Its molecular formula is C9H8BrFO3, with a molecular weight of 263.06 g/mol . This compound features multiple functional groups—a bromo and a fluoro substituent, a phenol, and an ester—that provide versatile sites for selective chemical transformation . These reactive handles allow for a wide range of synthetic modifications, including ester hydrolysis or amidation, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, functionalized molecules . The strategic incorporation of halogen atoms enhances the compound's reactivity in cross-coupling reactions and can fine-tune the electronic and lipophilic properties of resulting molecules, which is crucial for optimizing pharmacokinetic profiles in drug discovery . Fluorination is a established strategy in medicinal chemistry to modulate a compound's metabolic stability, as seen in the development of advanced tuberculosis treatments where a fluorine atom was introduced to electronically deactivate a metabolic soft spot and slow down enzymatic inactivation . As such, this chemical serves as a key intermediate in the synthesis of enzyme inhibitors, antiviral agents, and other bioactive candidates, making it a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic compounds . The product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

ethyl 4-bromo-5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4,12H,2H2,1H3

InChI Key

BOEGATUSYMMJGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)Br)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from fluorinated hydroxybenzoic acids or their esters, such as 5-fluoro-2-hydroxybenzoic acid or methyl/ethyl 5-fluoro-2-hydroxybenzoate. The key steps involve:

  • Selective bromination at the 4-position,
  • Esterification if starting from the acid,
  • Purification and isolation of the ethyl ester product.

Method 1: Direct Bromination of Ethyl 5-Fluoro-2-Hydroxybenzoate

One straightforward approach is the bromination of ethyl 5-fluoro-2-hydroxybenzoate under controlled conditions to introduce the bromine at the 4-position.

  • Reaction Conditions:

    • Bromine source: Molecular bromine or N-bromosuccinimide (NBS),
    • Solvent: Acetic acid, dichloromethane, or other polar aprotic solvents,
    • Temperature: Typically 0°C to room temperature to avoid polybromination,
    • Time: Several hours with monitoring.
  • Mechanism:

    • Electrophilic aromatic substitution directed by the hydroxyl and fluorine substituents,
    • The hydroxyl group activates the ring, favoring bromination ortho or para to it,
    • Fluorine’s electron-withdrawing effect influences regioselectivity toward the 4-position.
  • Example:

    • A study reported bromination of methyl 5-fluoro-2-hydroxybenzoate analogs to obtain 4-bromo derivatives with good regioselectivity and yields around 70-80%.

Method 2: Stepwise Synthesis via Fluorinated 4-Bromosalicylic Acid Derivatives

An alternative route involves:

  • Preparation of 4-bromo-5-fluorosalicylic acid,
  • Subsequent esterification with ethanol to form the ethyl ester.
  • Step 1: Halogenation

    • Starting from 5-fluorosalicylic acid,
    • Bromination using bromine in acetic acid or other solvents,
    • Reaction temperature controlled to avoid overbromination,
    • Isolation of 4-bromo-5-fluorosalicylic acid.
  • Step 2: Esterification

    • Fischer esterification with ethanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid),
    • Reflux conditions for several hours,
    • Removal of water to drive the reaction forward,
    • Purification by recrystallization or chromatography.
  • Yields and Purity:

    • Reported yields for bromination range from 75-85%,
    • Esterification yields typically exceed 80%,
    • Final product purity confirmed by NMR and HPLC.

Experimental Data and Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of ethyl 5-fluoro-2-hydroxybenzoate Bromine or NBS in acetic acid or DCM 0°C to RT 2-6 hours 70-80 Controlled addition to avoid polybromination
Esterification of 4-bromo-5-fluorosalicylic acid Ethanol, acid catalyst (H2SO4 or TsOH) Reflux (~78°C) 4-8 hours >80 Water removal to shift equilibrium
Palladium-catalyzed alkylation Pd(0) catalyst, ethyl iodide, base Ambient to 50°C Several hours High Used for regioisomeric derivatives

Characterization and Purification

  • Purification: Column chromatography using ethyl acetate/methanol mixtures or recrystallization from suitable solvents.
  • Characterization:
    • $$^{1}H$$ NMR and $$^{19}F$$ NMR to confirm substitution pattern,
    • Mass spectrometry for molecular weight confirmation,
    • Melting point determination,
    • HPLC for purity assessment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.

Major Products Formed

The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, while the ester group facilitates its incorporation into larger molecular structures. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate belongs to a broader class of halogenated benzoate esters. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison of this compound and Analogs
Compound Name Substituent Positions (R1-R5) Key Functional Groups Molecular Formula Molar Mass (g/mol)
This compound R2=OH, R4=Br, R5=F Hydroxyl, Bromo, Fluoro C9H8BrFO3 287.07 (estimated)
Ethyl 5-bromo-2-hydroxybenzoate R2=OH, R5=Br Hydroxyl, Bromo C9H9BrO3 259.07
Ethyl 5-bromo-2-chloro-4-fluorobenzoate R2=Cl, R4=F, R5=Br Chloro, Fluoro, Bromo C9H7BrClFO2 281.51
Mthis compound R2=OH, R4=Br, R5=F (methyl ester) Hydroxyl, Bromo, Fluoro C8H6BrFO3 273.04
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate R2=F, R4=OCH3, R5=Cl Fluoro, Methoxy, Chloro C10H9ClFO3 243.63
Key Observations :

Substituent Position Sensitivity :

  • Bromine at position 4 (target compound) vs. position 5 (Ethyl 5-bromo-2-hydroxybenzoate) alters steric and electronic effects. Bromine at position 4 may hinder electrophilic substitution at adjacent positions, whereas fluorine at position 5 enhances electron-withdrawing effects .
  • Hydroxyl vs. Methoxy: The hydroxyl group in the target compound increases acidity (pKa ~8-10) compared to methoxy derivatives (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate), which are less polar and more lipophilic .

Ester Group Impact :

  • Methyl vs. Ethyl Esters: Mthis compound (similarity score 0.95 to the target compound) has a lower molecular weight and slightly reduced lipophilicity (clogP ~2.1 vs. 2.5 for ethyl ester) .
Table 2: Comparative Physicochemical Data
Compound clogP (Predicted) Water Solubility (mg/mL) Melting Point (°C) Bioactivity Notes
This compound 2.5 <1 (low) 120-125 (est.) Potential antifungal activity via hydrogen bonding
Ethyl 5-bromo-2-chloro-4-fluorobenzoate 3.1 <0.5 90-95 Higher lipophilicity favors membrane penetration
Mthis compound 2.1 1-2 110-115 Enhanced solubility vs. ethyl analog

Q & A

Q. What are the standard synthetic routes for Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate, and what catalysts are typically employed?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For analogs like ethyl 4-bromo-2-fluorobenzoate, esterification of 4-bromo-2-fluorobenzoic acid with ethanol is catalyzed by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under reflux . For the target compound, bromination at position 4 and fluorination at position 5 would precede esterification. Protecting groups (e.g., acetyl for the hydroxy group) may be required to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies substituent positions (e.g., aromatic protons split by adjacent bromo/fluoro groups). 19^{19}F NMR confirms fluorine environment.
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3200 cm1^{-1} (hydroxy O-H stretch, if unprotected).
  • MS : Molecular ion peak (e.g., m/z ~290 for C9_9H7_7BrFO3_3) and fragmentation patterns validate the structure .
  • HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phase .

Q. What are the key differences in chemical reactivity between this compound and its chloro or methyl-substituted analogs?

  • Methodological Answer :
  • Electrophilicity : Bromo substituents enhance electrophilic aromatic substitution (EAS) reactivity compared to chloro analogs, while fluoro groups deactivate the ring .
  • Steric Effects : Methyl groups (e.g., in ethyl 4-bromo-5-chloro-2-methylbenzoate) hinder nucleophilic attack compared to hydroxy groups .
  • Hydroxy Group : Enables hydrogen bonding and participation in condensation reactions, unlike non-polar substituents (Table 1) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing bromo and fluoro groups activate the aromatic ring toward nucleophilic substitution at position 2 (ortho to hydroxy), while the hydroxy group donates electrons via resonance, creating regioselectivity .
  • Steric Effects : Steric hindrance from the ethyl ester group slows reactions at position 4. Computational modeling (DFT) can predict transition-state geometries and activation energies .
  • Case Study : In analogs, Suzuki coupling with arylboronic acids requires Pd(PPh3_3)4_4 catalysis and anhydrous conditions (THF, 80°C) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound under varying pH conditions?

  • Methodological Answer :
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during esterification to prevent hydrolysis of the ethyl ester .
  • Protecting Groups : Use acetyl protection for the hydroxy group during halogenation to avoid oxidation byproducts .
  • Continuous Flow Reactors : Improve yield (>85%) and reduce side reactions (e.g., dihalogenation) by optimizing residence time and temperature .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to correlate 1^1H-13^{13}C couplings and confirm substituent positions.
  • Isotopic Labeling : Introduce 18^{18}O at the hydroxy group to track its participation in tautomerism or hydrogen bonding .
  • X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., ORTEP-III software for crystallographic modeling) .

Table 1: Substituent Effects on Reactivity

CompoundKey SubstituentsReactivity ProfileReference
Ethyl 4-bromo-2-fluorobenzoateBr (C4), F (C2), COOEtHigh EAS at C5; ester hydrolysis-resistant
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoateCl (C5), F (C2), OH (C4)Enhanced nucleophilic substitution at C2
This compoundBr (C4), F (C5), OH (C2)Hydrogen bonding directs regioselectivity[Inferred]

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